Chemical structure of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine scaffold
Chemical structure of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine scaffold
An In-Depth Technical Guide to the 5-Bromo-2-methylpyrazolo[1,5-a]pyridine Scaffold
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Nature of the Pyrazolo[1,5-a]pyridine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to bind to diverse protein targets. The pyrazolo[1,5-a]pyridine scaffold is a quintessential example of such a core.[1][2][3] This fused heterocyclic system, comprising a pyrazole ring fused to a pyridine ring, offers a rigid, planar geometry and a rich electronic profile that is highly amenable to synthetic modification.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent kinase inhibition, making them invaluable in the development of therapeutics for oncology, inflammation, and neurodegenerative diseases.[2][4][5]
This guide focuses specifically on the 5-Bromo-2-methylpyrazolo[1,5-a]pyridine derivative. The strategic placement of a bromine atom at the C5 position and a methyl group at the C2 position significantly influences the scaffold's physicochemical properties and biological interactions. The electron-withdrawing bromine atom can participate in halogen bonding and serves as a versatile synthetic handle for further diversification, while the methyl group can modulate solubility and steric interactions within a target's binding site. Understanding the structure, synthesis, and properties of this specific scaffold is crucial for researchers aiming to leverage its potential in drug discovery programs.
Core Chemical Structure and Physicochemical Properties
The foundational identity of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine is defined by its unique arrangement of atoms and bonds. This structure provides the basis for its reactivity and biological function.
Caption: Chemical structure of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine.
The key physicochemical properties derived from this structure are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-methylpyrazolo[1,5-a]pyridine | PubChem[6] |
| Molecular Formula | C₈H₇BrN₂ | PubChem[6] |
| Molecular Weight | 211.06 g/mol | PubChem[6] |
| CAS Number | 1367948-91-1 | PubChem[6] |
| Canonical SMILES | CC1=NN2C=CC(=CC2=C1)Br | PubChem[6] |
| InChI Key | DZEGOCJHDNLGDW-UHFFFAOYSA-N | PubChem[6] |
Synthesis and Characterization
The construction of the pyrazolo[1,5-a]pyridine core is a well-established field in organic chemistry, with modern methods offering high efficiency and regioselectivity.
Synthetic Strategy: A Domino Cyclization Approach
A prevalent and robust method for synthesizing the pyrazolo[1,5-a]pyridine scaffold is the oxidative [3+2] cycloaddition of N-aminopyridinium ylides with appropriate reaction partners.[7] For the target molecule, a plausible synthetic route begins with a commercially available substituted pyridine, 5-bromo-2-methylpyridine.
The causality behind this strategy lies in the formation of a reactive N-aminopyridinium intermediate, which then undergoes a domino reaction—an intramolecular cyclization followed by aromatization—to yield the fused bicyclic system. This process is often promoted by an oxidizing agent and can proceed under relatively mild conditions.
Caption: A generalized workflow for the synthesis of the target scaffold.
Spectroscopic Profile
Structural confirmation of the synthesized compound is paramount. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a characteristic pair of peaks for the molecular ion [M+H]⁺ at m/z 211.0 and 213.0. This isotopic signature, with an approximate 1:1 ratio, is definitive proof of the presence of a single bromine atom.
-
NMR Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts are influenced by the electronic environment of each nucleus.
| Data Type | Predicted Chemical Shifts (ppm) & Multiplicity | Rationale |
| ¹H NMR | ~2.5 (s, 3H, -CH₃)~6.5 (s, 1H, C3-H)~7.0 (dd, 1H, C6-H)~7.5 (d, 1H, C4-H)~8.5 (d, 1H, C7-H) | Based on published spectra for similar pyrazolo[1,5-a]pyridine structures.[8][9] The methyl protons appear as a singlet, while the aromatic protons show characteristic splitting patterns (doublet, doublet of doublets). |
| ¹³C NMR | ~15 (C-CH₃)~110-145 (Aromatic Carbons) | The aliphatic methyl carbon is found upfield, while the seven aromatic carbons resonate in the typical downfield region. |
Significance in Medicinal Chemistry and Drug Development
The true value of the 5-Bromo-2-methylpyrazolo[1,5-a]pyridine scaffold lies in its application as a foundational element in drug design. The parent pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine cores are central to numerous kinase inhibitors.[10][11]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases. The pyrazolo[1,5-a]pyridine scaffold functions as an excellent "hinge-binder," a critical interaction for kinase inhibition. The nitrogen atoms in the heterocyclic system form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, effectively blocking the enzyme's function and halting downstream signaling pathways that promote cell proliferation.
Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including:
-
PI3Kγ/δ: Dual inhibition is a promising strategy for cancer immunotherapy.[4]
-
CDK2/TRKA: Inhibition of these kinases is a target for treating solid tumors and hematological malignancies.[5][11][12]
-
Aryl Hydrocarbon Receptor (AHR): Antagonism of AHR is an emerging approach in cancer immunology.[13]
Caption: Role of the scaffold as a kinase inhibitor to block proliferation signals.
Structure-Activity Relationship (SAR) Insights
-
The Core Scaffold: Provides the essential geometry and hydrogen bonding sites for hinge binding.
-
The 2-Methyl Group: Can enhance binding through favorable van der Waals interactions or be modified to explore deeper pockets within the active site.
-
The 5-Bromo Group: This is a critical feature. The bromine can form halogen bonds with backbone carbonyls in the active site, significantly increasing binding affinity. Furthermore, it serves as a key chemical handle for introducing larger substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Self-Validating Experimental Protocols
The following protocols describe a self-validating system for the synthesis and confirmation of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine derivatives. Trustworthiness is ensured by cross-verification between mass spectrometry and NMR data.
Protocol 1: Synthesis via Oxidative Cycloaddition
This protocol is a generalized procedure based on established methods for synthesizing pyrazolo[1,5-a]pyridines.[7]
-
Step A: N-Amination of Starting Material.
-
To a solution of 5-bromo-2-methylpyridine (1.0 eq) in a suitable solvent like dichloromethane, add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, the resulting N-aminopyridinium salt can often be precipitated with ether and used directly in the next step.
-
-
Step B: Cycloaddition and Aromatization.
-
Dissolve the N-aminopyridinium salt from Step A in a polar aprotic solvent such as DMF.
-
Add a suitable alkyne coupling partner (e.g., ethyl propiolate, 1.5 eq) and a base such as potassium carbonate (2.0 eq).
-
Add an oxidizing agent (e.g., iodine or PIDA, 1.1 eq).
-
Heat the reaction mixture to 80-100 °C for 4-8 hours, monitoring by LC-MS.
-
-
Step C: Workup and Purification.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Bromo-2-methylpyrazolo[1,5-a]pyridine derivative.
-
Protocol 2: Purity and Identity Verification by HPLC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in methanol or acetonitrile.
-
Instrumentation: Use a reverse-phase C18 column on an HPLC system coupled to an ESI mass spectrometer.
-
HPLC Method:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Method:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
-
Validation Criteria: A single major peak in the HPLC chromatogram (>95% purity) that corresponds to the mass spectrometer signal for [M+H]⁺ at m/z 211.0/213.0 confirms the sample's purity and identity.
Protocol 3: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a ¹³C NMR spectrum.
-
-
Validation Criteria: The obtained spectra must be consistent with the proposed structure. The ¹H NMR should show the correct number of protons, appropriate chemical shifts, and splitting patterns. The ¹³C NMR should show the correct number of distinct carbon signals.
Conclusion and Future Outlook
The 5-Bromo-2-methylpyrazolo[1,5-a]pyridine scaffold is a strategically designed building block with significant potential in modern drug discovery. Its rigid core is optimized for interaction with key biological targets like protein kinases, while its substituents provide the necessary vectors for fine-tuning pharmacological properties. The bromine atom, in particular, is a powerful tool for both enhancing target affinity through halogen bonding and enabling rapid synthetic diversification.
Future research should focus on leveraging this scaffold to design and synthesize novel libraries of compounds. By employing structure-based drug design and efficient synthetic protocols, researchers can explore the vast chemical space around this privileged core to develop next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles for a range of human diseases.
References
-
Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Knezevic, N., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. Available at: [Link]
-
PubChem (2024). 5-Bromo-2-methylpyrazolo[1,5-a]pyridine. National Center for Biotechnology Information. Available at: [Link]
-
Wang, Y., et al. (2022). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Cavalheiro, G. S., et al. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. Available at: [Link]
-
Kendall, J. D., et al. (2013). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. Medicinal Chemistry Communications. Available at: [Link]
- Google Patents (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
Lin, C.-H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]
-
Maltsev, A. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]
-
PubChem (2024). 5-Bromopyrazolo[1,5-a]pyridine. National Center for Biotechnology Information. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Frontiers in Chemistry. Available at: [Link]
-
Gomaa, H. A. M., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]
-
Tang, H.-J., et al. (2020). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
-
Liu, B., et al. (2010). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules. Available at: [Link]
-
El-Adl, K., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]
-
Kumar, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
ResearchGate (n.d.). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Available at: [Link]
-
The Royal Society of Chemistry (n.d.). Supporting Information for a publication. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Bromo-2-methylpyrazolo[1,5-a]pyridine | C8H7BrN2 | CID 82394705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
